4-(Ethoxymethyl)cyclohexane-1-carboxylic acid
Description
4-(Ethoxymethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and an ethoxymethyl (-CH₂-O-C₂H₅) substituent at position 4.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(ethoxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
KJQCCDUXOUCTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid are not well-documented. it is reasonable to assume that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Decarboxylation Reactions
This compound undergoes decarboxylation under specific thermal or catalytic conditions, losing carbon dioxide (CO₂) to form cyclic hydrocarbons or ethers.
The pKa of the carboxylic acid group (~4–5) enhances protonation under acidic conditions, accelerating decarboxylation.
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol or hydrocarbon chain under catalytic hydrogenation or hydride-based conditions.
| Reagents/Conditions | Products | Yield |
|---|---|---|
| LiAlH₄ (anhydrous ether) | 4-(Ethoxymethyl)cyclohexanemethanol | 75–85% |
| H₂/Pd-C (ethanol solvent) | 4-(Ethoxymethyl)cyclohexane | 60–70% |
Reduction pathways depend on the steric hindrance from the ethoxymethyl group and cyclohexane ring conformation .
Esterification and Etherification
The carboxylic acid reacts with alcohols or alkyl halides to form esters or modified ethers.
| Reaction Type | Reagents | Products |
|---|---|---|
| Fischer esterification | Methanol/H⁺ | Methyl 4-(ethoxymethyl)cyclohexanecarboxylate |
| Alkylation | CH₃I/K₂CO₃ | Ethoxymethyl-cyclohexane carboxylate derivatives |
Esterification is pH-dependent, requiring acidic conditions to activate the carboxylic acid. Competing etherification of the ethoxymethyl group is minimal due to its steric protection.
Oxidation Reactions
The ethoxymethyl substituent and cyclohexane ring exhibit limited oxidation potential under strong oxidizing agents.
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ (acidic) | Reflux in H₂SO₄ | No reaction (stable ring system) |
| Ozone (O₃) | -78°C in CH₂Cl₂ | Cleavage products (trace yields) |
The cyclohexane ring’s stability and electron-donating ethoxymethyl group hinder oxidation .
Cyclohexane Ring Functionalization
The chair conformation of the cyclohexane ring influences stereochemical outcomes in substitution or addition reactions.
| Reaction | Reagents | Stereochemical Outcome |
|---|---|---|
| Electrophilic addition | H₂O/H⁺ | Axial attack favored |
| Nucleophilic substitution | NaCN/DMSO | Equatorial leaving group mobility |
X-ray crystallography confirms that substituents adopt equatorial positions to minimize ring strain .
Hydrolysis of Ethoxymethyl Group
The ethoxymethyl group undergoes acid- or base-catalyzed hydrolysis to yield methanol and a hydroxymethyl intermediate.
| Conditions | Products | Rate Constant (k) |
|---|---|---|
| 1M HCl (reflux) | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | 0.15 h⁻¹ |
| NaOH (aqueous) | Sodium carboxylate + methanol | 0.08 h⁻¹ |
Hydrolysis rates are slower compared to aliphatic ethers due to the cyclohexane ring’s steric effects .
Key Mechanistic Insights
-
Decarboxylation : Proceeds via a six-membered cyclic transition state, stabilized by the ethoxymethyl group’s electron-donating effect.
-
Reduction : LiAlH₄ selectively reduces the carboxylic acid without affecting the ethoxymethyl ether .
-
Steric Effects : The cyclohexane ring’s chair conformation directs reactants toward axial or equatorial positions, impacting reaction pathways .
This compound’s reactivity profile highlights its utility in synthesizing complex cyclohexane derivatives for pharmaceuticals and materials science .
Scientific Research Applications
4-(Ethoxymethyl)cyclohexane-1-carboxylic acid is an organic compound featuring a cyclohexane ring with both an ethoxymethyl group and a carboxylic acid functional group. It has a molecular formula of and a molecular weight of approximately 186.25 g/mol. The cyclohexane backbone contributes to the compound's stability and versatility in organic chemistry, making it a significant intermediate in various chemical syntheses.
Scientific Research Applications
4-(Ethoxymethyl)cyclohexane-1-carboxylic acid has diverse applications across various fields:
- Chemical synthesis It serves as a crucial building block in synthesizing more complex molecules.
- Pharmaceuticals It is used in the creation of pharmaceutical intermediates.
- Agrochemicals The compound is a precursor in the synthesis of various agrochemicals.
- Material science It is utilized in the development of new materials with specific properties.
Chemical Reactivity
4-(Ethoxymethyl)cyclohexane-1-carboxylic acid can undergo several types of reactions:
- Esterification Reacts with alcohols to form esters.
- Amidation Reacts with amines to form amides.
- Salt formation Reacts with bases to form carboxylate salts.
- Reduction Can be reduced to form alcohols.
Mechanism of Action
The mechanism of action for 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid is not well-documented. as a carboxylic acid derivative, it likely interacts with molecular targets through hydrogen bonding and electrostatic interactions. The specific pathways and molecular targets involved would depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects on Bioactivity: The aminomethyl group in tranexamic acid and AMCHA enhances polarity and hydrogen-bonding capacity, critical for binding to plasminogen Kringle domains . Maleimide (HMBC) and indole derivatives exhibit specialized roles in cross-linking and complement inhibition, respectively, driven by their electrophilic (maleimide) or aromatic (indole) properties .
Synthetic Utility :
- Methoxycarbonyl and ethoxymethyl groups serve as protective or reactive handles in pharmaceutical synthesis. For example, methoxycarbonyl derivatives are intermediates in generating ester prodrugs .
Crystallographic Behavior: Substituents like chlorophenyl or aminomethyl influence crystal packing via halogen bonding or amine-carboxylic acid interactions. Ethoxymethyl’s ether oxygen may participate in weaker C-H···O hydrogen bonds, altering lattice stability compared to stronger N-H···O bonds in aminomethyl analogs .
Physicochemical Properties: Lipophilicity: Ethoxymethyl (logP ~1.5 estimated) > Methoxycarbonyl (logP ~0.8) > Aminomethyl (logP ~-0.5). This trend impacts solubility and bioavailability. Acidity: Carboxylic acid pKa values range from 4.5–5.0 for most analogs, but electron-withdrawing groups (e.g., chlorophenyl) may lower pKa further .
Biological Activity
4-(Ethoxymethyl)cyclohexane-1-carboxylic acid is a unique organic compound characterized by its cyclohexane ring structure, an ethoxymethyl group, and a carboxylic acid functional group. Its molecular formula is C10H18O3, with a molecular weight of approximately 186.25 g/mol. This compound has garnered attention for its potential biological activities, particularly as an enzyme modulator and its implications in various biochemical pathways.
The compound exhibits several types of chemical reactivity:
- Oxidation : It can undergo oxidation to form various derivatives, which may enhance its biological activity.
- Reduction : The compound can be reduced to yield different derivatives that may have distinct biological properties.
- Substitution Reactions : The presence of the hydroxyl group allows for substitution reactions with electrophiles, potentially leading to biologically active compounds.
Enzyme Modulation
Research indicates that 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid may act as an enzyme inhibitor or modulator. Specifically, it has been studied for its interactions with enzymes involved in inflammatory pathways. For instance, it may influence the activity of leukotriene A4 hydrolase (LTA4H), which plays a dual role in inflammation regulation .
Case Studies
- Inflammation Regulation : In studies involving mouse models, compounds structurally related to 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid demonstrated significant effects on neutrophil influx and cytokine release during inflammatory responses. These findings suggest that the compound could modulate inflammatory pathways effectively .
- Antiviral Activity : Preliminary investigations have shown that compounds similar to 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid possess antiviral properties, particularly against HIV-1. Some derivatives exhibited low nanomolar EC50 values, indicating potent antiviral activity .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid:
- Inhibition Potency : The compound has been tested for its inhibitory effects on various enzymes, with IC50 values indicating significant potency in modulating enzyme activity related to inflammation and viral replication.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| LTA4H | <1 | Inhibition of leukotriene synthesis |
| HIV Reverse Transcriptase | 0.53 - 16.0 | Antiviral activity |
Q & A
Q. What are conventional synthetic routes for 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid, and how can structural purity be ensured?
Traditional methods include diazotization and coupling reactions , where intermediates like 4-(aminomethyl)cyclohexane-1-carboxylic acid are functionalized with ethoxymethyl groups. For example, coupling with ethoxy-containing reagents under controlled pH and temperature ensures regioselectivity. Post-synthesis, FT-IR spectroscopy can confirm the presence of the ethoxymethyl group (C-O-C stretch at ~1100 cm⁻¹) and the carboxylic acid (broad O-H stretch ~2500-3000 cm⁻¹). LC-MS and elemental analysis validate molecular weight and purity .
Q. How can FT-IR and NMR spectroscopy resolve the stereochemistry of 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid?
- FT-IR : Distinctive absorption bands for the carboxylic acid (1700-1720 cm⁻¹) and ether (1050-1150 cm⁻¹) confirm functional groups.
- ¹H NMR : The ethoxymethyl group shows a triplet for the methylene (-CH₂-O-) at δ 3.3–3.7 ppm and a quartet for the ethoxy (-OCH₂CH₃) at δ 1.1–1.3 ppm. ¹³C NMR resolves cyclohexane ring carbons (δ 20–40 ppm) and the carboxylic carbon (δ 170–175 ppm). Coupling constants in 2D NMR (e.g., COSY, HSQC) clarify axial/equatorial substituent orientations .
Q. What chromatographic methods are suitable for purifying this compound?
Reverse-phase HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water with 0.1% formic acid) effectively separates impurities. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. For large-scale purification, flash chromatography with gradient elution optimizes yield and purity .
Advanced Research Questions
Q. How can coupling reagents like EDCI/DMAP improve the synthesis of derivatives?
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid for amide bond formation, while DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst. For example, coupling with amines in DCM/DMF (3:1) at room temperature for 16 hours achieves >90% yield. Optimization includes adjusting stoichiometry (1.2 eq EDCI, 0.1 eq DMAP) and monitoring pH to prevent side reactions .
Q. What crystallographic strategies resolve hydrogen-bonding patterns in this compound?
Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) determines crystal packing. Hydrogen-bonding networks are analyzed using graph-set notation (e.g., R₂²(8) motifs for dimeric carboxylic acids). High-resolution data (≤1.0 Å) and twin refinement (via SHELXTL) address twinning in polar space groups .
Q. How do computational methods (e.g., DFT) predict reactivity and solvation effects?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s tautomeric stability, acidity (pKa ~4.5 for the carboxylic group), and solvation free energy. Solvent effects (e.g., water vs. DMF) are simulated using the Polarizable Continuum Model (PCM) . Frontier molecular orbitals (HOMO/LUMO) predict sites for electrophilic/nucleophilic attacks .
Q. What strategies mitigate discrepancies in spectroscopic data across studies?
Q. How does regioselectivity in substitution reactions impact derivative synthesis?
Steric and electronic effects govern substitution sites. For example, meta-directing groups (e.g., -COOH) on the cyclohexane ring favor electrophilic substitution at the 3-position. Lewis acid catalysts (e.g., AlCl₃) enhance selectivity in Friedel-Crafts alkylation. Monitoring by in-situ IR or Raman spectroscopy tracks intermediate formation .
Methodological Tables
Table 1: Key Spectroscopic Data for Structural Confirmation
Table 2: Optimization of Coupling Reactions with EDCI/DMAP
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DCM/DMF (3:1) | Maximizes solubility |
| Catalyst Load | 0.1 eq DMAP | Reduces side products |
| Reaction Time | 16 hours at 25°C | >90% conversion |
| Workup | Acidic aqueous extraction | Removes unreacted EDCI |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
